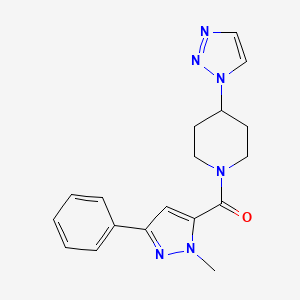

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Description

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone features a hybrid structure combining a piperidine ring substituted with a 1,2,3-triazole moiety and a 1-methyl-3-phenylpyrazole group linked via a ketone bridge.

Properties

IUPAC Name |

(2-methyl-5-phenylpyrazol-3-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-22-17(13-16(20-22)14-5-3-2-4-6-14)18(25)23-10-7-15(8-11-23)24-12-9-19-21-24/h2-6,9,12-13,15H,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEHQFWXHGMFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)N4C=CN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The specific targets of this compound are currently unknown. Compounds containing 1,2,3-triazole rings have been found to interact with various biological targets such as aromatase inhibitors. Nitrogen atoms of the 1,2,3-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme.

Biological Activity

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a novel synthetic molecule that has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a complex structure featuring a triazole ring, a piperidine moiety, and a pyrazole derivative. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazoles and pyrazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. A study evaluating the antimicrobial activity of pyrazole derivatives demonstrated that certain substitutions enhance their effectiveness against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Pyrazole derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. For example, one study found that a similar pyrazole compound exhibited an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity . The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation.

Anti-inflammatory Effects

Inflammation plays a critical role in numerous diseases, and compounds with anti-inflammatory properties are highly sought after. Studies have shown that triazole and pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. The anti-inflammatory activity of related compounds was assessed using the Human Red Blood Cell (HRBC) membrane stabilization method, demonstrating significant protective effects at various concentrations .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : Many derivatives act as inhibitors of enzymes such as COX and monoamine oxidases (MAOs), leading to reduced inflammation and altered metabolic pathways.

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells through various molecular signaling cascades.

- Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties, which may contribute to their overall therapeutic effects.

Case Studies

Case Study 1: Anticancer Efficacy

In a recent experimental study, a derivative similar to the target compound was tested for its anticancer properties against various cancer cell lines. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations as low as 0.05 µM.

Case Study 2: Antimicrobial Testing

A series of tests were conducted on related triazole-piperidine compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the structure enhanced antibacterial activity significantly compared to standard antibiotics.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on key substituents, synthetic strategies, and inferred biological activities.

Structural and Functional Analogues

Table 1: Key Structural Features and Inferred Properties

| Compound Name & Source | Key Structural Features | Biological Activity (Inferred/Reported) | Synthesis Approach | Reference |

|---|---|---|---|---|

| Target Compound | 4-(1H-1,2,3-triazol-1-yl)piperidine + 1-methyl-3-phenylpyrazole | Likely kinase inhibition or antimicrobial activity | Multi-step coupling (e.g., Ullmann or click chemistry for triazole-piperidine) | - |

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Dihydropyrazole + pyridin-4-yl | Antimicrobial activity | Claisen-Schmidt condensation followed by cyclization | |

| EP 1 808 168 B1 Patented Compounds | Pyrazolo[3,4-d]pyrimidin-4-yloxy-piperidine + methanesulfonylphenyl | Kinase inhibition (e.g., anticancer applications) | Nucleophilic substitution on pyrazole and piperidine | |

| (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one | Thioxothiazolidinone + diphenylpyrazole | Potential enzyme inhibition (e.g., thymidine phosphorylase) | Knoevenagel condensation | |

| (3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone | Oxadiazole + triazole-piperidine | Antifungal or antiviral activity | Cycloaddition for oxadiazole, amide coupling |

Critical Analysis of Structural Variations

Piperidine Modifications: The target compound’s 1,2,3-triazole-substituted piperidine may enhance metabolic stability compared to pyridine-substituted analogs (e.g., ), as triazoles resist oxidative degradation .

Pyrazole Substituents :

- The 1-methyl-3-phenylpyrazole group in the target compound is structurally simpler than the diphenylpyrazole in or the pyrazolo[3,4-d]pyrimidine in . This simplicity may favor synthetic accessibility but could reduce binding affinity in enzyme pockets requiring bulkier substituents.

Ketone vs. Thione Bridges: The ketone bridge in the target compound differs from the thioxothiazolidinone in . Thione groups can enhance electron-deficient character, influencing redox activity or metal chelation, whereas ketones prioritize hydrogen-bonding interactions.

Inferred Pharmacological Profiles

- Antimicrobial Potential: The triazole moiety in the target compound may mimic the pyridin-4-yl group in , which showed antimicrobial activity. Triazoles are known for disrupting microbial cell membranes .

- Metabolic Stability : The absence of labile groups (e.g., ester or amide) in the target compound may improve half-life compared to dihydropyrazoles in .

Q & A

Q. What synthetic routes are recommended for preparing (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone?

The synthesis typically involves multi-step protocols:

- Step 1 : Preparation of the 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid intermediate via condensation of substituted hydrazines with diketones under acidic conditions (e.g., glacial acetic acid) .

- Step 2 : Functionalization of the piperidine ring with a 1,2,3-triazole moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Step 3 : Coupling the modified piperidine to the pyrazole core via amidation or ketone linkage, optimized under anhydrous conditions with catalysts like HOBt/DCC . Key considerations include purity monitoring at each step using HPLC (>95%) and avoiding competing side reactions (e.g., over-substitution on the triazole ring) .

Q. Which analytical techniques are critical for structural characterization of this compound?

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., pyrazole and phenyl groups) and confirms hydrogen bonding patterns (e.g., O–H···N interactions in crystal packing) .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., triazole protons at δ 7.8–8.2 ppm; piperidine methylene groups at δ 2.5–3.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 406.18 [M+H]⁺) and detects fragmentation patterns .

Q. How can researchers design preliminary biological activity assays for this compound?

- Target selection : Prioritize enzymes/receptors with known interactions with pyrazole and triazole motifs (e.g., kinase inhibitors, GPCRs) based on structural analogs .

- In vitro assays : Use fluorescence polarization for binding affinity studies or cell viability assays (e.g., MTT) for cytotoxicity screening at concentrations of 1–100 µM .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between similar analogs?

- Structural comparisons : Overlay crystallographic data of active vs. inactive analogs to identify critical substituents (e.g., triazole orientation or piperidine flexibility) .

- Computational docking : Perform molecular dynamics simulations to assess binding pocket interactions (e.g., hydrophobic vs. hydrogen-bonding contributions) .

- Meta-analysis : Cross-reference bioactivity databases (e.g., ChEMBL) to isolate structure-activity trends, accounting for assay variability (e.g., cell line differences) .

Q. How does the electronic nature of the triazole ring influence the compound’s reactivity and binding?

- Electron-deficient triazoles (1,2,3-triazole) enhance hydrogen-bond acceptor capacity, improving interactions with polar residues (e.g., kinase ATP pockets) .

- Substituent effects : Electron-withdrawing groups on the triazole (e.g., nitro) increase electrophilicity, while methyl groups improve lipophilicity (logP optimization) .

- Validated via Hammett plots correlating substituent σ values with enzymatic inhibition rates .

Q. What advanced techniques elucidate the compound’s metabolic stability?

- LC-MS/MS metabolomics : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

- Isotope labeling : Use ¹⁴C-labeled compound to track metabolic pathways in vivo .

- CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Methodological Notes

- Experimental design : Use randomized block designs for biological replicates to minimize batch effects .

- Data validation : Cross-validate crystallographic findings with DFT calculations (e.g., Gaussian09) to confirm bond angles/energies .

- Ethical compliance : Adhere to institutional guidelines for in vivo studies, including IACUC protocols for animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.